Abiraterone Sulfate Sodium Salt
Description
Abiraterone Sulfate Sodium Salt (CAS: 1993430-25-3) is a major inactive metabolite of abiraterone acetate, a steroidal inhibitor of CYP17A1 used to treat metastatic castration-resistant prostate cancer (mCRPC) . Upon oral administration, abiraterone acetate is hydrolyzed to abiraterone, which undergoes further hepatic metabolism. Approximately 43% of circulating metabolites include abiraterone sulfate and abiraterone N-oxide sulfate, both of which are pharmacologically inactive . The sulfate sodium salt form is critical in pharmacokinetic studies and quality control during drug manufacturing .
Properties
Molecular Formula |
C₂₄H₃₀NNaO₄S |
|---|---|
Molecular Weight |
451.55 |
Synonyms |
(3β)-17-(3-Pyridinyl)androsta-5,16-dien-3-ol Sulfate Sodium; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
Abiraterone Sulfate Sodium Salt and its analogs differ in functional groups and stereochemistry, impacting solubility and bioavailability. Key structural comparisons include:
| Compound | Molecular Formula | Molecular Weight | Key Functional Modifications |
|---|---|---|---|
| This compound | C₂₄H₃₀NNaO₄S | 451.55 | Sulfate ester at C3 position; sodium salt |
| Abiraterone N-Oxide Sulfate Sodium Salt | C₂₄H₃₀NO₅S·Na | 444.57 | Pyridine N-oxide + sulfate ester |
| Δ(4)-Abiraterone (D4A) | C₂₄H₂₉NO | 347.49 | 3β-hydroxysteroid dehydrogenase-mediated Δ(4) double bond |
| Abiraterone Acetate | C₂₆H₃₃NO₂ | 391.55 | Acetyl ester at C3 position |
- Abiraterone N-Oxide Sulfate Sodium Salt (CAS: 1993430-24-2) features oxidation at the pyridine ring’s nitrogen atom, altering polarity and metabolic stability compared to the parent sulfate salt .
- D4A , an active metabolite, lacks sulfate conjugation, enabling direct inhibition of androgen receptor signaling and steroidogenic enzymes .
Pharmacological Activity
- This compound : Inactive due to sulfate conjugation, which prevents binding to CYP17A1 and androgen receptors .
- D4A : Exhibits 2–5× greater potency than abiraterone in inhibiting CYP17A1 and blocking androgen receptor signaling .
- Abiraterone Acetate : Prodrug form; requires hydrolysis to abiraterone for activity. Shows 230 nM IC₅₀ against progesterone receptors, compared to 400 nM for abiraterone sulfate .
Metabolic Pathways
Pharmacokinetic Profiles
- This compound : Accounts for ~43% of circulating metabolites in humans. High fecal excretion (88% of dose) due to low solubility .
- Abiraterone N-Oxide Sulfate Sodium Salt : Comparable exposure to abiraterone sulfate in monkeys but lower in rats (20% of human exposure) .
- D4A: Not quantified in standard pharmacokinetic assays due to low abundance but significant potency .
Analytical and Regulatory Utility
- This compound : Used as a reference standard in HPLC/LC-MS for pharmacokinetic studies and impurity profiling .
- N-Oxide Sulfate Sodium Salt : Critical for method validation in ANDA submissions and quality control .
- Deuterated Forms (e.g., D4) : Employed in stable isotope dilution assays for precise quantification .
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